2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
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Overview
Description
2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that features an indole ring, a thiazole ring, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole rings can be coupled using a suitable linker, such as a thiophene moiety, through palladium-catalyzed cross-coupling reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using amide bond formation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-2-yl)-N-(phenylmethyl)thiazole-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
2-(1H-indol-2-yl)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene moiety in 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQSWRVOXZKXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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